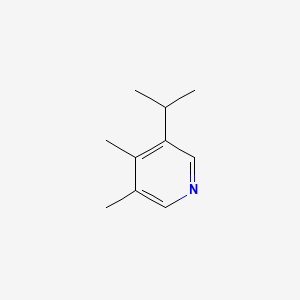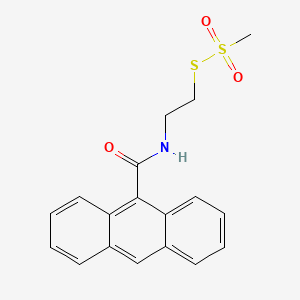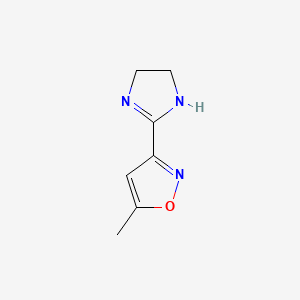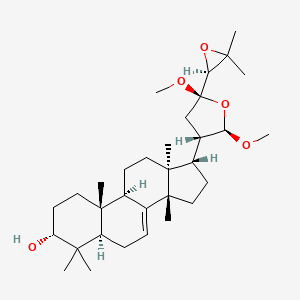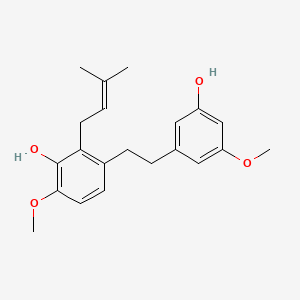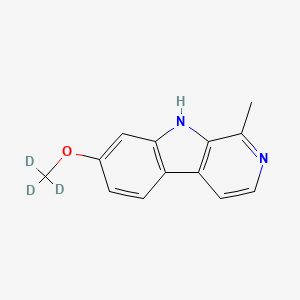
Harmine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Harmine-d3 is a deuterated form of harmine, a naturally occurring β-carboline alkaloid. Harmine is primarily found in the seeds of Peganum harmala L. and the bark of Banisteriopsis caapi. It has been used for centuries in traditional medicine and rituals, particularly in South America. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of harmine-d3 typically involves the deuteration of harmine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a palladium catalyst. This process ensures the incorporation of deuterium atoms at specific positions within the harmine molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of harmine from natural sources, followed by deuteration using advanced catalytic techniques. The final product is purified through crystallization and chromatography to achieve high purity and isotopic enrichment.
化学反应分析
Types of Reactions: Harmine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form harmol-d3 and other oxidized derivatives.
Reduction: Reduction of this compound can yield tetrahydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Harmol-d3 and other oxidized derivatives.
Reduction: Tetrahydrothis compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
科学研究应用
Harmine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of harmine in biological systems.
Biology: Employed in studies investigating the biological effects of harmine, including its neuroprotective and anti-inflammatory properties.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of harmine in the body.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents due to its stable isotopic labeling.
作用机制
Harmine-d3 exerts its effects through several molecular targets and pathways:
Inhibition of Monoamine Oxidase A: this compound inhibits this enzyme, leading to increased levels of neurotransmitters such as serotonin and dopamine.
Interaction with DNA: this compound intercalates into DNA, affecting gene expression and cell proliferation.
Modulation of Signaling Pathways: this compound influences various signaling pathways, including those involved in inflammation and cell survival.
相似化合物的比较
Harmaline: Another β-carboline alkaloid with similar pharmacological properties but differing in its potency and toxicity.
Tetrahydroharmine: A reduced form of harmine with distinct biological activities.
Harmol: An oxidized derivative of harmine with unique chemical properties.
Uniqueness of Harmine-d3: this compound’s stable isotopic labeling makes it particularly valuable in research settings, allowing for precise tracking and analysis. This feature distinguishes it from other similar compounds and enhances its utility in scientific studies.
属性
IUPAC Name |
1-methyl-7-(trideuteriomethoxy)-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJHAXVSOCGBA-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675917 |
Source


|
| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216704-96-9 |
Source


|
| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
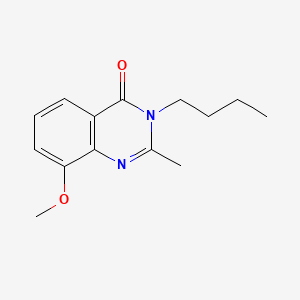



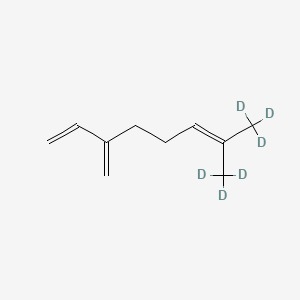
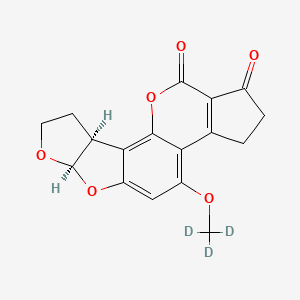
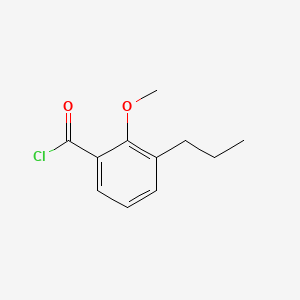
![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)
![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
